molecular formula C9H11BrN4O2 B12069792 Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate

Cat. No.: B12069792
M. Wt: 287.11 g/mol
InChI Key: PUSBYFTVIXTVGA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with amino, bromo, cyanoethyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and subsequent functional group modifications .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications .

Properties

Molecular Formula

C9H11BrN4O2

Molecular Weight

287.11 g/mol

IUPAC Name

ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C9H11BrN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3

InChI Key

PUSBYFTVIXTVGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)CCC#N

Origin of Product

United States

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